molecular formula C11H14N2OS B2545468 1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one CAS No. 2361639-38-3

1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one

Cat. No.: B2545468
CAS No.: 2361639-38-3
M. Wt: 222.31
InChI Key: RAFWUACLDHNFJA-UHFFFAOYSA-N
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Description

1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one is a heterocyclic compound that features a thiazole ring fused to an azepine ring

Properties

IUPAC Name

1-(2-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-10(14)13-7-5-4-6-9-11(13)15-8(2)12-9/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFWUACLDHNFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N(CCCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

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